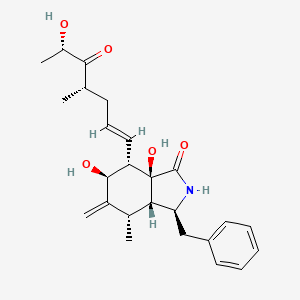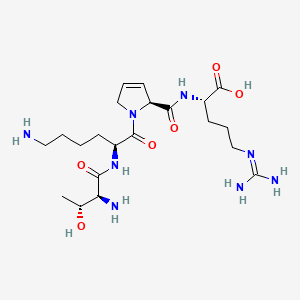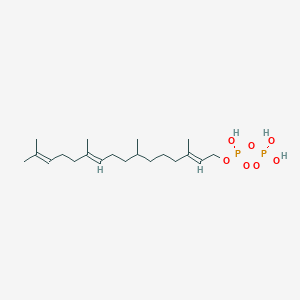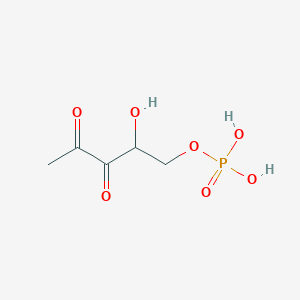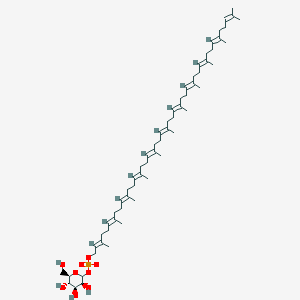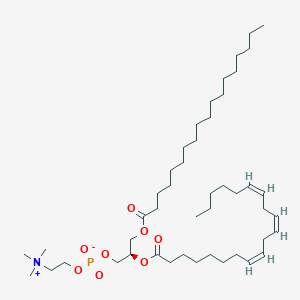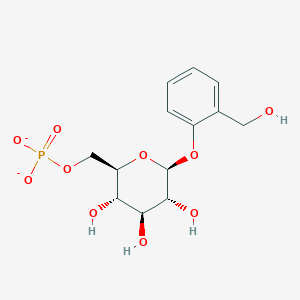
Salicin-6-phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicin-6-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of both phosphate OH groups of salicin-6-phosphate; major species at pH 7.3. It derives from a beta-D-glucose 6-phosphate(2-). It is a conjugate base of a salicin 6-phosphate.
Wissenschaftliche Forschungsanwendungen
Metabolic Engineering for Salicin Production
Salicin, a phenolic glycoside from plants like Salix and Populus, is recognized for its varied biological activities such as anti-inflammatory, anticancer, and antiaging effects. In 2022, research demonstrated successful metabolic engineering of E. coli for high-level production of salicin, providing a foundational step for its pharmaceutical and nutraceutical commercialization (Zhang et al., 2022).
Anti-Inflammatory Properties
A 2015 study revealed D(-)-Salicin's inhibitory effects on inflammation, both in vitro and in vivo. The research showed its ability to modulate cytokine concentrations and suppress activation of MAPKs and NF-κB signaling pathways, suggesting potential as an anti-inflammatory agent (Li et al., 2015).
Effects on Platelet Aggregation
In 2001, a study explored Salicis cortex extract's effects on platelet aggregation in patients. Results indicated that Salicis cortex extract, containing salicin, affected platelet aggregation less significantly than acetylsalicylate, pointing to its potential clinical relevance in conditions involving thrombocyte function (Krivoy et al., 2001).
Biological Activities of Salicin Derivatives
Research in 2015 identified several salicin derivatives from Salix glandulosa, demonstrating significant inhibition of nitric oxide production and enhancement of nerve growth factor in certain cells. These findings highlight salicin derivatives' potential as anti-neuroinflammatory agents (Kim et al., 2015).
Anti-Tumorigenic and Antiangiogenic Effects
A 2014 study investigated salicin's antitumorigenic and antiangiogenic activity, finding that it suppressed angiogenic activity in endothelial cells and inhibited tumor growth in mice. This suggests salicin's potential as a therapeutic agent for hypervascularized tumors (Kong et al., 2014).
Neuroprotective Potential
Salicin's neuroprotective potential against ischemic brain injury was explored in 2021. The study showed that salicin treatment attenuated oxidative stress and activated the PI3K/Akt/GSK3β pathway in a gerbil model of transient ischemia, indicating its potential for treating ischemic brain injuries (Park et al., 2021).
Eigenschaften
Molekularformel |
C13H17O10P-2 |
|---|---|
Molekulargewicht |
364.24 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C13H19O10P/c14-5-7-3-1-2-4-8(7)22-13-12(17)11(16)10(15)9(23-13)6-21-24(18,19)20/h1-4,9-17H,5-6H2,(H2,18,19,20)/p-2/t9-,10-,11+,12-,13-/m1/s1 |
InChI-Schlüssel |
FSJKOMDYZYBBLV-UJPOAAIJSA-L |
Isomerische SMILES |
C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



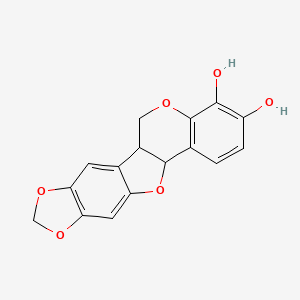
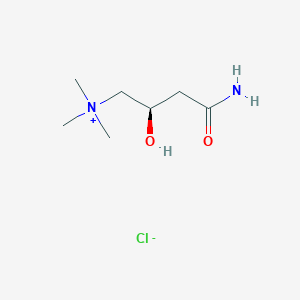
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)

![N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)
